Home > Products > Screening Compounds P60055 > N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide -

N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

Catalog Number: EVT-4755538
CAS Number:
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JDTic is a synthetic compound belonging to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. [ [, , , , , , , , ] ] It is the first potent and selective kappa opioid receptor (KOR) antagonist identified from this class, distinguished by its unique structural features and pharmacological properties. [ [, ] ] JDTic serves as a valuable tool for investigating the role of the KOR in various physiological and pathological processes. [ [, , , ] ]

Molecular Structure Analysis

JDTic features a (3R,4R)-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group, considered the "message" component, and a basic amino and phenol group in the N substituent, constituting the "address" component. [ [] ] The presence of two basic amino groups and two phenol groups in specific spatial arrangements is crucial for its potent and selective KOR antagonist activity. [ [] ] Detailed structural analyses using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are provided in the referenced studies. [ [, , , , ] ]

Mechanism of Action

JDTic functions as a potent and selective antagonist at the KOR. [ [, , ] ] It competitively blocks the binding of KOR agonists, thereby preventing their downstream signaling effects. [ [, , ] ] Detailed in vitro functional studies using the [³⁵S]GTPγS binding assay demonstrated its antagonist activity and selectivity for the KOR over the μ and δ opioid receptors. [ [, , , , , , , , ] ]

Applications

a) KOR Pharmacology: JDTic is a valuable tool for characterizing the KOR and its role in various physiological and pathological processes. [ [, , , , ] ] Its high potency, selectivity, and long duration of action make it an ideal pharmacological probe for studying KOR function. [ [, ] ]

b) Pain Management: Studies have shown that JDTic can effectively block the analgesic effects of KOR agonists, suggesting its potential as a therapeutic agent for managing pain. [ [, ] ]

c) Drug Addiction: The KOR is implicated in drug addiction and reward-seeking behavior. JDTic has been used to explore the role of the KOR in these processes, providing insights into potential therapeutic strategies for treating addiction. [ [] ]

d) Mood Disorders: Studies have shown that KOR antagonists, including JDTic, exhibit antidepressant- and anxiolytic-like effects in animal models, suggesting their potential as therapeutic agents for mood disorders. [ [] ]

e) Diuresis: JDTic has been found to suppress diuretic activity induced by KOR agonists, indicating a potential role in regulating fluid balance. [ [] ]

Future Directions

a) Development of Novel KOR Antagonists: Further research efforts can focus on developing novel KOR antagonists based on the JDTic scaffold. [ [] ] The identified structure-activity relationships can guide the design and synthesis of new compounds with improved pharmacological properties, such as shorter duration of action or enhanced brain penetration. [ [] ]

b) Clinical Evaluation of KOR Antagonists: Given the promising preclinical data, clinical evaluation of JDTic or its optimized analogues is warranted. [ [] ] Clinical trials could assess their efficacy and safety in treating conditions like pain, addiction, and mood disorders. [ [] ]

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. It is the first compound from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists to exhibit such high potency and selectivity for the kappa receptor. [] Structure-activity relationship studies have shown that the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group are crucial for its activity. [, ] JDTic has a long duration of action, lasting up to three weeks after subcutaneous administration in rats. [] Its antagonist activity can be explained by the "message-address" concept, where the piperidine group acts as the message and the basic amino and phenol group in the N-substituent function as the address. []

Relevance: Both JDTic and N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide contain a substituted piperidine ring. The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core in JDTic is a key pharmacophore for its kappa opioid receptor antagonist activity. [, ] Although the piperidine ring in the target compound is 3-methyl substituted, the presence of this common structural motif suggests a potential for similar pharmacological activity, especially considering the importance of the piperidine ring in JDTic's antagonist properties. [, ]

(±)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A)

Compound Description: U-54494A is a potent anticonvulsant and sodium channel blocker. [] It is considered a prototype compound for benzamide analogues with anticonvulsant properties. Studies have shown that U-54494A interacts with the resting and slowly inactivated states of sodium channels, exhibiting use-dependent inhibition due to slow recovery from the inactivated state in the presence of the drug. []

Relevance: U-54494A and N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide share the presence of a benzamide moiety. This common structural feature is important for the anticonvulsant activity of U-54494A. [] The target compound, although lacking the chlorine substitutions and cyclohexyl ring present in U-54494A, might exhibit some degree of anticonvulsant activity due to the shared benzamide structure.

trans-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide (U50,488)

Compound Description: U50,488 is a selective kappa opioid receptor agonist. It induces diuresis in rats, an effect that can be blocked by kappa opioid receptor antagonists like JDTic. [, ] Its analgesic effects in the squirrel monkey shock titration test can also be antagonized by JDTic. []

(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-194)

Compound Description: RTI-5989-194 is a long-acting selective kappa opioid receptor antagonist. [] Its long duration of action has been linked to its ability to activate c-Jun N-terminal kinase (JNK) 1 in vivo. []

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047)

Compound Description: BD1047 is a selective σ1 receptor antagonist. It has been shown to block the antidepressant-like and memory-enhancing effects of both donepezil and igmesine, suggesting their involvement with σ1 receptor activation. []

Minocycline

Compound Description: Minocycline, a tetracycline derivative, exhibits neuroprotective and anti-inflammatory properties. [] It is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) with a Ki of 13.8 ± 1.5 nM. [] Minocycline's neuroprotective effects in neuronal cell cultures against genotoxic agents have been linked to its PARP-1 inhibitory activity. []

Properties

Product Name

N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

IUPAC Name

N-(3,4-dimethylphenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H26N2O3S/c1-13-6-5-9-18(11-13)17(20)12-19(23(4,21)22)16-8-7-14(2)15(3)10-16/h7-8,10,13H,5-6,9,11-12H2,1-4H3

InChI Key

LLEWKGHWWVKCPY-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C

Canonical SMILES

CC1CCCN(C1)C(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.